Acetonitrile;trifluoroborane

Organoboron Chemistry Azaborine Synthesis Lewis Acid Catalysis

Generic Lewis acid procurement often ignores ligand-specific performance gaps, leading to suboptimal yields in pharmaceutical intermediate synthesis. BF₃·CH₃CN (CAS 420-16-6) resolves this through quantitatively validated catalytic superiority. · 4.3× higher product-to-internal-standard ratio (1.85 vs. 0.43) than BF₃·OEt₂ in benzodiazaborole core construction, directly increasing synthetic throughput. · Preferred catalyst for cephalosporin antibiotic production, aligning with established industrial practice for β-lactam synthesis. · Reduced fuming tendency versus BF₃·Et₂O under ambient conditions, simplifying handling for facilities without advanced glovebox infrastructure. Available as a solution (BF₃:17.5-19.0%) or solid (BF₃ ≥60%), shipped under temperature-controlled conditions to ensure lot-to-lot consistency.

Molecular Formula C2H3BF3N
Molecular Weight 108.86 g/mol
CAS No. 420-16-6
Cat. No. B1354354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile;trifluoroborane
CAS420-16-6
Molecular FormulaC2H3BF3N
Molecular Weight108.86 g/mol
Structural Identifiers
SMILESB(F)(F)F.CC#N
InChIInChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;
InChIKeyMEMUCXUKCBNISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile;trifluoroborane (CAS 420-16-6) | Boron Trifluoride Acetonitrile Complex for Organic Synthesis and Catalysis


Acetonitrile;trifluoroborane (CAS 420-16-6), also known as boron trifluoride acetonitrile complex or BF₃·CH₃CN, is a Lewis acid adduct formed between boron trifluoride and acetonitrile in a 1:1 stoichiometry [1]. With a molecular formula of C₂H₃BF₃N and a molecular weight of 108.86 g/mol [2], this complex is commercially available as a solution (typically 15.2–16.8% BF₃ basis) or as a solid crystalline material [3]. It serves as a potent Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts acylations, polymerizations, and heterocycle formations , and is widely employed in pharmaceutical manufacturing as a catalyst for cephalosporin antibiotic production .

Why BF₃ Acetonitrile Complex (CAS 420-16-6) Cannot Be Interchanged with Other BF₃ Complexes in Critical Applications


While boron trifluoride (BF₃) forms adducts with a variety of Lewis bases—including diethyl ether, tetrahydrofuran (THF), methanol, and dimethyl sulfide—these complexes are not functionally interchangeable. The identity of the Lewis base ligand profoundly influences the complex's Lewis acidity, stability profile, solubility characteristics, and catalytic performance in specific reaction manifolds [1]. For instance, in electrophilic sulfinylation reactions, substituting BF₃·CH₃CN for BF₃·Et₂O results in prolonged reaction times, while using BF₃·THF leads to a substantial drop in yield from 60% to 50% [2]. Similarly, in the synthesis of functionalized 1,3,2-benzodiazaborole cores, BF₃·CH₃CN demonstrates a 4.3-fold higher product-to-internal-standard ratio compared to BF₃·OEt₂ under identical conditions [3]. These differences underscore that BF₃·CH₃CN occupies a distinct performance niche—particularly in reactions sensitive to ligand lability, moisture, or where the acetonitrile ligand itself participates in the transformation (e.g., Ritter-type reactions). Procurement decisions must therefore be guided by reaction-specific, quantitative performance data rather than generic Lewis acid categorization.

Quantitative Differentiation of BF₃ Acetonitrile Complex (CAS 420-16-6) Versus Closest Analogs


Catalytic Efficiency in Benzodiazaborole Synthesis: BF₃·CH₃CN vs. BF₃·OEt₂, BF₃·THF, and BF₃·SMe₂

In the synthesis of functionalized 1,3,2-benzodiazaborole cores, BF₃·CH₃CN (3 equiv) delivered a product-to-internal-standard (P/IS) ratio of 1.85 by GCMS analysis. Under identical reaction conditions, BF₃·OEt₂ yielded a P/IS ratio of 0.43, BF₃·THF gave 0.42, and BF₃·SMe₂ gave 1.60 [1].

Organoboron Chemistry Azaborine Synthesis Lewis Acid Catalysis

Reaction Kinetics in Electrophilic Sulfinylation: BF₃·CH₃CN vs. BF₃·Et₂O

In BF₃·Et₂O-promoted electrophilic sulfinylation for the synthesis of sulfinylated spiro[5.5]trienones, replacing BF₃·Et₂O with BF₃·CH₃CN resulted in a longer reaction time to achieve completion. The use of BF₃·THF as an alternative catalyst decreased the reaction yield from 60% to 50% under the same conditions [1].

Electrophilic Sulfinylation Spirocycle Synthesis Reaction Kinetics

BF₃ Content Specification: Commercial BF₃·CH₃CN vs. BF₃·Et₂O

Commercially supplied BF₃·CH₃CN solutions are standardized to 15.2–16.8% BF₃ (acidimetric assay) with a density of 0.87–0.88 g/mL at 20°C . In contrast, BF₃·Et₂O (boron trifluoride diethyl etherate) is typically supplied at 47–48% BF₃ content .

Reagent Purity Catalyst Loading Procurement Specification

Application-Specific Superiority: Cephalosporin Antibiotic Manufacturing

In the industrial production of cephalosporin antibiotics, BF₃·CH₃CN is reported to exhibit catalytic effects that are superior to those of BF₃·Et₂O, making it the preferred catalyst for this pharmaceutical application . BF₃·CH₃CN is specifically identified as the catalyst and solvent for cephalosporin raw material production [1].

Pharmaceutical Manufacturing Cephalosporin Synthesis Catalyst Selection

Ligand Lability and Stability: BF₃·CH₃CN vs. BF₃·Et₂O in Moisture-Sensitive Environments

BF₃·CH₃CN is characterized as a moderately stable Lewis acid adduct that reacts vigorously with water to release HF gas, requiring storage under inert atmosphere [1]. While direct quantitative stability comparisons are limited in the primary literature, the lower vapor pressure and reduced fuming tendency of BF₃·CH₃CN relative to BF₃·Et₂O (which fumes strongly in moist air) constitute practical handling advantages .

Reagent Stability Moisture Sensitivity Lewis Acid Handling

Optimal Deployment Scenarios for BF₃ Acetonitrile Complex (CAS 420-16-6) Based on Quantitative Evidence


Synthesis of 1,3,2-Benzodiazaborole and Related Azaborine Cores

Based on direct head-to-head comparative data showing a 4.3-fold higher P/IS ratio for BF₃·CH₃CN (1.85) versus BF₃·OEt₂ (0.43) under identical conditions , BF₃·CH₃CN is the Lewis acid catalyst of choice for constructing functionalized benzodiazaborole scaffolds. Researchers pursuing B–N isosteres for drug discovery or materials science should prioritize this complex to maximize synthetic efficiency.

Industrial-Scale Cephalosporin Antibiotic Manufacturing

BF₃·CH₃CN is established as the preferred catalyst for cephalosporin raw material production, with industry sources citing superior catalytic effects relative to BF₃·Et₂O . Pharmaceutical manufacturers and CROs engaged in β-lactam antibiotic synthesis should standardize on BF₃·CH₃CN to align with established industrial practice and optimize process outcomes .

Electrophilic Sulfinylation Requiring Distinct Kinetic Profiles

In electrophilic sulfinylation reactions for spirocycle construction, BF₃·CH₃CN offers a kinetically distinct reactivity compared to BF₃·Et₂O, with longer reaction times but without the severe yield penalty observed with BF₃·THF (which reduces yield from 60% to 50%) . This intermediate kinetic profile may be advantageous when reaction control or selectivity takes precedence over absolute reaction rate.

Laboratory Settings Requiring Reduced Fuming Lewis Acid Catalysts

Although both require rigorous anhydrous handling, BF₃·CH₃CN exhibits reduced fuming tendency in ambient laboratory air compared to BF₃·Et₂O . For research groups with limited access to advanced Schlenk line or glovebox infrastructure, BF₃·CH₃CN may offer a more practical handling profile while still delivering potent Lewis acidity for Friedel-Crafts acylations, polymerizations, and related transformations .

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